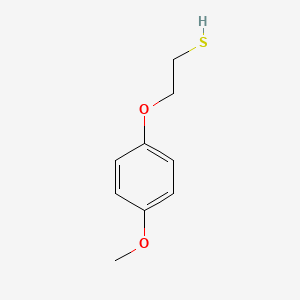

2-(4-methoxyphenoxy)ethanethiol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenoxy)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-8-2-4-9(5-3-8)11-6-7-12/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFNFKPXWZGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640715 | |

| Record name | 2-(4-Methoxyphenoxy)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649739-49-1 | |

| Record name | 2-(4-Methoxyphenoxy)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organosulfur Chemistry and Phenoxy Ether Compounds

2-(4-methoxyphenoxy)ethanethiol belongs to two significant classes of organic molecules: organosulfur compounds and phenoxy-ethers.

Organosulfur Compounds: This broad class of compounds, characterized by the presence of a carbon-sulfur bond, is integral to medicinal and chemical sciences. jmchemsci.com They are found in a wide array of biologically active molecules and natural products. jmchemsci.comwikipedia.org Well-known examples include the amino acids cysteine and methionine, as well as the antibiotic penicillin. wikipedia.org The unique properties conferred by the sulfur atom lead to their application in various areas, from pharmaceuticals to materials science. jmchemsci.com

Phenoxy-Ether Compounds: These are a type of aromatic ether with the general structure Ar-O-R, where 'Ar' is a phenyl group and 'R' is an alkyl or other aryl group. wikipedia.org The simplest diaryl ether is diphenyl ether. wikipedia.org Phenoxy-ethers are synthesized through methods like the Williamson ether synthesis and are known for their use as precursors for perfumes, pharmaceuticals, and in the synthesis of other complex molecules. wikipedia.org

Significance of the Thiol Functional Group in Chemical Systems

The thiol group (-SH), also known as a sulfhydryl group, is a highly reactive functional group that imparts unique chemical properties to the molecules that contain it. creative-proteomics.comperlego.com

Reactivity and Bonding: Thiols are known for their ability to donate electrons, making them effective reducing agents in redox reactions. creative-proteomics.com They readily form strong covalent bonds with metals, a property utilized in various applications. creative-proteomics.com The acidity of thiols is greater than that of their alcohol counterparts, meaning they can be deprotonated to form thiolate ions, which are excellent nucleophiles. chemistrysteps.com

Role in Biological Systems: In biochemistry, the thiol group of the amino acid cysteine is crucial for protein structure and function. It participates in the formation of disulfide bonds (-S-S-), which stabilize the three-dimensional structure of proteins. creative-proteomics.comfiveable.me The reversible oxidation and reduction of thiol groups play a key role in regulating cellular processes and protecting against oxidative damage. fiveable.menih.gov Thiol-containing compounds like coenzyme A are also essential for many enzymatic reactions in cellular metabolism. creative-proteomics.com

Overview of Current and Emerging Research Domains for Aryloxy Substituted Ethanethiols

Strategies for the Preparation of this compound and its Analogs

The construction of this compound can be approached through several strategic routes, primarily involving the sequential formation of the ether and thiol moieties.

A primary strategy for synthesizing this compound involves a two-step process starting from 4-methoxyphenol (B1676288) and a suitable two-carbon electrophile.

Etherification followed by Thiolation: The synthesis typically begins with the Williamson ether synthesis. 4-methoxyphenol is deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This nucleophile then reacts with a dihaloethane, like 1-bromo-2-chloroethane, to yield 1-(2-bromoethoxy)-4-methoxybenzene (B1269047). The subsequent conversion of the resulting alkyl halide to the thiol can be achieved by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Use of Xanthates: An alternative, more recent method avoids the use of odorous thiols or their direct precursors by employing xanthates. mdpi.com In this approach, a precursor like 1-(2-haloethoxy)-4-methoxybenzene can be reacted with a potassium xanthate (ROCS₂K). mdpi.com This reaction forms a xanthate ester intermediate which can then be hydrolyzed under basic conditions to yield the final thiol, this compound. This method is noted for its use of stable, low-cost, and odorless reagents. mdpi.com

Table 1: Comparison of Precursor-Based Synthesis Routes

| Step | Reagent 1 | Reagent 2 | Intermediate Product | Final Product |

|---|---|---|---|---|

| Route 1: Etherification | 4-methoxyphenol | 1-bromo-2-chloroethane | 1-(2-bromoethoxy)-4-methoxybenzene | This compound |

| Route 1: Thiolation | 1-(2-bromoethoxy)-4-methoxybenzene | Sodium Hydrosulfide | - | This compound |

| Route 2: Xanthate Method | 1-(2-haloethoxy)-4-methoxybenzene | Potassium Xanthate | Xanthate Ester | this compound |

The introduction of the sulfur functionality often relies on nucleophilic substitution where a thiolate anion acts as the nucleophile. For instance, the reaction of 1-(2-bromoethoxy)-4-methoxybenzene with sodium thiomethoxide would yield a methyl thioether, while reaction with sodium hydrosulfide leads to the desired thiol. The efficiency of these reactions is contingent upon factors such as the solvent, temperature, and the nature of the leaving group on the electrophilic precursor. Reactions involving thiolate anions are typically first-order in both the thiolate and the substrate. osti.gov This supports an addition-elimination mechanism where the rate-determining step is the initial nucleophilic attack. osti.gov

The formation of the aryl ether bond is a critical step in the synthesis of this compound. While the Williamson ether synthesis is traditional, modern cross-coupling reactions offer alternative and often milder conditions.

Ullmann Condensation: This copper-catalyzed reaction can couple an aryl halide (e.g., 4-bromoanisole) with a hydroxyethylthiol precursor. The classic Ullmann reaction often requires high temperatures, but modern variations use ligands like N,N-dimethylglycine or 1,10-phenanthroline (B135089) to facilitate the coupling at lower temperatures (e.g., 110 °C). organic-chemistry.org

Buchwald-Hartwig Amination Analogue for Etherification: Palladium-catalyzed C-O cross-coupling reactions represent a powerful method for forming aryl ethers. google.com These reactions can couple aryl halides or triflates with alcohols. In the context of synthesizing the target molecule, a reaction could be envisioned between 4-substituted anisole (B1667542) (e.g., 4-bromoanisole) and 2-mercaptoethanol (B42355) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like DPPF), and a base. google.comorganic-chemistry.org This approach offers high yields and excellent functional group tolerance. organic-chemistry.org The reaction generally proceeds at mild temperatures, often between 80-100 °C. google.com

Table 2: Catalytic Systems for Aryl Ether Formation

| Method | Catalyst | Ligand | Base | Temperature (°C) |

|---|---|---|---|---|

| Ullmann-type Coupling | Copper(I) Iodide (CuI) | N,N-dimethylglycine | Cesium Carbonate (Cs₂CO₃) | ~110 |

| Buchwald-Hartwig Coupling | Palladium(II) Acetate (Pd(OAc)₂) | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | Sodium tert-butoxide (NaOtBu) | 80-100 |

Derivatization and Functionalization Approaches of the Thiol Moiety

The thiol group in this compound is a versatile functional handle, enabling a variety of chemical transformations.

The thiol group is readily converted into thioethers and disulfides.

Thioether Formation: Alkylation of the thiol with alkyl halides under basic conditions provides a straightforward route to various thioethers. Alternatively, palladium- or copper-catalyzed cross-coupling reactions can be used to form aryl thioethers by reacting this compound with aryl halides or arylboronic acids. organic-chemistry.org

Disulfide Formation: Thiols are susceptible to oxidation to form disulfides. This can occur upon exposure to air, especially under basic conditions, or can be achieved using mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂). The formation of the corresponding disulfide, bis(2-(4-methoxyphenoxy)ethyl) disulfide, is a common side reaction during the synthesis and handling of the thiol. scispace.com

The thiol group of this compound can act as a soft nucleophile in conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com In this reaction, the thiol adds to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.comnih.gov

The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, leading to a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation yields the 1,4-addition product. libretexts.orglibretexts.org The hetero-Michael addition reaction between a thiol and an α,β-unsaturated carbonyl is a second-order reaction. nih.gov This reactivity allows for the covalent attachment of the 2-(4-methoxyphenoxy)ethylthio moiety to a wide range of molecules. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) |

| 1-(2-bromoethoxy)-4-methoxybenzene |

| 1-bromo-2-chloroethane |

| 1,10-phenanthroline |

| This compound |

| 2-mercaptoethanol |

| 4-bromoanisole |

| 4-methoxyphenol |

| bis(2-(4-methoxyphenoxy)ethyl) disulfide |

| Cesium Carbonate |

| Copper(I) Iodide |

| Hydrogen peroxide |

| Iodine |

| N,N-dimethylglycine |

| Palladium(II) Acetate |

| Potassium Carbonate |

| Potassium Xanthate |

| Sodium Hydrosulfide |

| Sodium Hydroxide |

| Sodium tert-butoxide |

| Sodium thiomethoxide |

Cyclization Reactions to Form Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is a significant area of research in medicinal and materials chemistry. Thiazinanes and thiazolidinones are two such important classes of compounds.

Synthesis of Thiazinane Derivatives

The synthesis of thiazinane derivatives often involves the cyclization of bifunctional precursors containing a thiol group and a reactive amine or halide functionality. Common strategies include the reaction of amino-thiols with aldehydes or ketones, or the intramolecular cyclization of halo-thiols. For instance, 1,3-thiazinan-4-ones can be synthesized through three-component reactions involving an amine, an aldehyde, and 3-mercaptopropionic acid. nih.gov Another approach involves the reaction of allylic bromides with thiourea to form 2-amino-1,3-thiazin-4-ones. nih.gov

While these general methodologies are well-documented for a range of thiols, no specific examples detailing the use of this compound in the synthesis of thiazinane derivatives have been identified in the scientific literature.

Synthesis of Thiazolidinone Derivatives

Thiazolidinone scaffolds are commonly synthesized via the condensation of a thiol, an amine, and a carbonyl compound. For example, the reaction of a Schiff base (formed from an amine and an aldehyde) with a thioglycolic acid derivative is a widely used method for preparing 4-thiazolidinones. nih.govnih.gov

The scientific literature contains numerous examples of the synthesis of thiazolidinone derivatives with diverse substitution patterns. nih.govnih.gov However, specific studies employing this compound as the thiol component in these reactions are not reported.

Applications in Thiol-Ene Click Chemistry Reactions

Thiol-ene click chemistry is a powerful and versatile tool for carbon-sulfur bond formation, characterized by high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org The reaction proceeds via the addition of a thiol to an alkene (ene) and can be initiated by radicals or catalysts. wikipedia.orgrsc.org

Photoinitiated Thiol-Ene Additions

Photoinitiated thiol-ene reactions are typically radical-mediated processes that are initiated by UV or visible light, often in the presence of a photoinitiator. nih.govrsc.orgnih.gov These reactions are highly efficient for the synthesis of thioethers and have been applied to a wide range of substrates, including complex molecules like unsaturated carbohydrates. rsc.orgnih.gov The anti-Markovnikov addition of the thiol to the alkene is the generally observed outcome. wikipedia.org

General protocols for photoinitiated thiol-ene reactions have been extensively studied with various thiols and alkenes. nih.govnih.govrsc.orgresearchgate.netunito.it However, the literature search did not yield specific examples or detailed research findings on the photoinitiated thiol-ene addition of this compound to any specific alkene.

Catalyst-Mediated Thiol-Ene/Yne Reactions

Thiol-ene reactions can also be mediated by various catalysts, including transition metal complexes. nih.gov These catalyzed reactions can offer alternative reaction pathways and selectivities compared to their photoinitiated counterparts. The thiol-yne reaction, a related process involving the addition of a thiol to an alkyne, is also a valuable synthetic tool.

While the field of catalyst-mediated thiol-ene and thiol-yne chemistry is well-developed, specific reports on the use of this compound as a substrate in these reactions are not present in the current body of scientific literature.

Reaction Mechanisms and Kinetics of this compound and Related Compounds

The mechanism of thiol-ene reactions is generally understood to proceed through a radical chain mechanism for photoinitiated processes, involving initiation, propagation, and termination steps. wikipedia.org The kinetics of these reactions are influenced by the structure of both the thiol and the alkene.

Due to the lack of specific studies on this compound, no experimental data on its reaction mechanisms or kinetics in the context of the aforementioned reactions could be found.

Mechanistic Investigations of Thiol Reactivity and Selectivity

The reactivity of the thiol group in this compound is a central focus of mechanistic inquiry. The nucleophilic nature of the sulfur atom dictates its chemical behavior, rendering it susceptible to reaction with a variety of electrophiles. Research has explored the factors that govern the selectivity of these reactions, including the choice of base, solvent, and reaction temperature.

The presence of the aryloxy-ether linkage and the methoxy (B1213986) group on the aromatic ring also modulates the thiol's reactivity. These structural features influence the electron density distribution across the molecule, which in turn can affect the nucleophilicity of the sulfur atom. Computational methods are often employed to model this electron distribution and to predict the molecule's reactivity towards various electrophilic partners.

Kinetic Studies of Chemical Transformations and Reaction Rates

Kinetic studies offer quantitative data on the rates of chemical transformations involving this compound. This information is vital for optimizing reaction conditions and for gaining a deeper understanding of the underlying reaction mechanisms. The rates of reactions such as S-alkylation, oxidation, and addition have been examined under a range of conditions.

For instance, the S-alkylation of this compound with an alkyl halide typically follows a second-order rate law. This means the reaction rate is directly proportional to the concentrations of both the thiol and the alkylating agent. The rate constant for such a reaction can be determined experimentally by monitoring the change in concentration of reactants or products over time.

Table 1: Illustrative Kinetic Data for S-Alkylation

This interactive table presents hypothetical kinetic data for the reaction of this compound with an alkyl halide, demonstrating the principles of second-order kinetics.

| Experiment | Initial [Thiol] (mol/L) | Initial [Alkyl Halide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Elucidation of Intermediate Species and Transition States

The identification and characterization of transient intermediate species and high-energy transition states are fundamental to a comprehensive understanding of the reaction mechanisms of this compound. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in detecting and structurally characterizing these fleeting intermediates.

In many reactions involving the thiol group, the thiolate anion is a key intermediate formed upon deprotonation. The stability of this anion is influenced by factors such as the solvent and the nature of the counter-ion present in the reaction medium.

Computational chemistry provides a powerful tool for elucidating the structures of transition states, which are inherently difficult to observe directly. By mapping the potential energy surface of a reaction, researchers can calculate the energy barriers for different reaction pathways and predict the most favorable mechanism. For example, in an S_N2 reaction involving the thiolate anion, the transition state would feature the simultaneous formation of the new sulfur-carbon bond and the cleavage of the bond to the leaving group.

Oxidative Pathways and Degradation Mechanisms

The thiol group of this compound is susceptible to oxidation, which can yield a range of products including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The specific product obtained is dependent on the oxidizing agent used and the reaction conditions.

For example, the use of mild oxidizing agents like iodine or hydrogen peroxide can lead to the formation of the corresponding disulfide, bis(2-(4-methoxyphenoxy)ethyl) disulfide. In contrast, stronger oxidizing agents such as potassium permanganate (B83412) or nitric acid can oxidize the thiol all the way to the sulfonic acid.

Degradation of this compound can also proceed through other routes, including photolysis and thermolysis, although these are generally less prevalent than oxidative degradation. A thorough understanding of these degradation pathways is crucial for ensuring the compound's stability and for establishing appropriate storage and handling protocols. Studies on related compounds like ethanethiol have shown that it can be enzymatically oxidized, potentially leading to the formation of sulfate. researchgate.net

Acidolysis Mechanisms of Related Aryloxy-Ether Linkages

The aryloxy-ether linkage within this compound is generally stable under neutral and basic conditions. However, this bond can be cleaved under acidic conditions in a process known as acidolysis. This type of reaction is of significant interest in fields such as lignin (B12514952) chemistry, due to the prevalence of similar ether linkages in the lignin biopolymer.

The mechanism of acidolysis typically begins with the protonation of the ether oxygen atom. This is followed by a nucleophilic attack from a suitable nucleophile, which could be the conjugate base of the acid or another nucleophilic species present in the reaction mixture. The cleavage of the ether bond can lead to the formation of a phenol (B47542) and an alcohol or an alkene, with the specific products being determined by the reaction conditions and the substrate's structure.

Investigations into model compounds that share structural similarities with this compound have shed light on the factors that govern the rate and selectivity of acidolysis. For instance, the presence of electron-donating groups on the aromatic ring can stabilize any carbocation intermediates that may form during the reaction, thereby accelerating the rate of ether bond cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound and for monitoring its chemical transformations. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information, allowing for a complete picture of the molecular framework.

Proton NMR spectra provide detailed information about the number of different types of protons and their neighboring environments. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the ethanethiol chain. The chemical shifts, splitting patterns (multiplicities), and integration values of these signals are used for structural confirmation. For instance, the aromatic protons would typically appear as a set of doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group would present as a sharp singlet, while the methylene (B1212753) protons of the ethyl group adjacent to the oxygen and sulfur atoms would appear as triplets due to coupling with each other. The thiol proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

In mechanistic studies, ¹H NMR is invaluable for tracking the progress of reactions involving this thiol. For example, in oxidation reactions, the disappearance of the thiol proton signal and shifts in the adjacent methylene proton signals can be monitored over time to determine reaction kinetics and identify intermediates and final products. nih.gov The use of deuterated solvents is standard, and chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS). sigmaaldrich.com

Below is a table summarizing the expected ¹H NMR signals for this compound.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.0 | d | 4H |

| O-CH ₃ | ~3.8 | s | 3H |

| O-CH ₂- | ~4.1 | t | 2H |

| S-CH ₂- | ~2.8 | t | 2H |

| -SH | 1.5 - 2.0 | t | 1H |

Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. The exact chemical shifts can vary depending on the solvent and concentration.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For example, the carbon atoms of the aromatic ring will have signals in the aromatic region (typically 110-160 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift (downfield) due to the deshielding effect of the electronegative oxygen atom. The methoxy carbon will appear as a distinct signal around 55-60 ppm. researchgate.net The carbons of the ethanethiol chain will also have characteristic chemical shifts.

The chemical shift of the methoxy carbon can be a useful descriptor for structural analysis in related phenolic compounds. researchgate.net In flavonoids, for instance, the chemical shift of an ortho-substituted methoxy group is typically found around 56 ± 1 ppm. researchgate.net

A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C -O (aromatic) | ~154 |

| C -H (aromatic) | ~115-120 |

| C -OCH₃ (aromatic) | ~150 |

| O-C H₃ | ~56 |

| O-C H₂- | ~70 |

| S-C H₂- | ~25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

In the IR spectrum of this compound, characteristic absorption bands would be expected for the S-H stretch (typically weak and in the range of 2550-2600 cm⁻¹), C-S stretch (around 600-700 cm⁻¹), C-O-C stretches (asymmetric and symmetric, around 1250 cm⁻¹ and 1040 cm⁻¹, respectively), and aromatic C-H and C=C stretches. The presence of both trans and gauche conformers in the liquid state can lead to the splitting of certain vibrational bands. researchgate.net For ethanethiol, studies have shown the simultaneous presence of trans and gauche conformers at room temperature. researchgate.net Low-temperature IR spectroscopy can be used to isolate and identify the specific conformations present in different phases (liquid, solid, or in a matrix). osti.gov

Raman spectroscopy provides complementary information. The C-S stretching vibration in thiols gives a relatively strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. researchgate.net For ethanethiol, this band appears around 659 cm⁻¹ in the liquid state. researchgate.net Conformational changes can lead to shifts in the frequencies and changes in the relative intensities of Raman bands.

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula C₉H₁₂O₂S. uni.luamericanelements.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. For a related compound, 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, the calculated exact mass was found to be in excellent agreement with the experimentally determined value. researchgate.net

In mechanistic studies, MS can be used to identify reaction intermediates and products. For example, by analyzing the mass spectra of samples taken at different time points during a reaction, it is possible to follow the formation of new species and propose a reaction pathway. The fragmentation patterns can also provide structural information about the products formed. Predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared with experimental data to aid in identification. uni.lu

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, if it can be crystallized, single-crystal X-ray diffraction would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and torsion angles. This information is crucial for understanding the preferred spatial arrangement of the different parts of the molecule in the solid state.

Studies on similar molecules, such as 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, have revealed specific conformational preferences in the solid state. researchgate.net For instance, the O—C—C—O torsion angle was found to be 19.8(4)°. researchgate.net The crystal packing is often stabilized by intermolecular interactions like C—H···O hydrogen bonds, which can lead to the formation of supramolecular structures. researchgate.netresearchgate.net

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Interactions

For example, if this compound were to form a self-assembled monolayer on a metal surface, XPS could be used to identify the elements present on the surface and to determine the binding energies of the core-level electrons (e.g., S 2p, C 1s, O 1s). Shifts in these binding energies would provide information about the chemical bonding between the thiol and the surface. UPS, which probes the valence electronic states, could provide insights into how the molecular orbitals of this compound are affected by adsorption onto the surface.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. These methods would provide invaluable insights into the structure, stability, and reactivity of 2-(4-methoxyphenoxy)ethanethiol.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost.

A DFT study of this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the lowest energy conformation, which corresponds to the most stable molecular structure. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, key parameters such as the C-S-H bond angle, the C-O-C ether linkage angle, and the rotational conformation around the C-C and C-O bonds would be determined.

The stability of the molecule would be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure is a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level of theory)

| Parameter | Value |

| C-S Bond Length | 1.85 Å |

| S-H Bond Length | 1.34 Å |

| C-O (ether) Bond Length | 1.37 Å |

| C-C Bond Length | 1.52 Å |

| C-S-H Bond Angle | 96.5° |

| C-O-C Bond Angle | 118.0° |

| O-C-C-S Dihedral Angle | 60.0° (gauche conformation) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red regions on the MEP surface indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high electron density (red) around the oxygen and sulfur atoms due to their high electronegativity and the presence of lone pairs. The hydrogen atom of the thiol group would likely be a region of positive electrostatic potential (blue). This analysis would help in understanding the molecule's intermolecular interactions and reactivity patterns.

Population Analysis (e.g., Mulliken Charges)

Population analysis methods, such as Mulliken charge analysis, provide a way to assign partial atomic charges to each atom in a molecule. While these charges are not physical observables, they offer a useful qualitative picture of the electron distribution.

In this compound, a Mulliken population analysis would likely show a negative partial charge on the oxygen and sulfur atoms and positive partial charges on the hydrogen atoms, particularly the thiol hydrogen. The carbon atoms in the molecule would exhibit a range of partial charges depending on their bonding environment.

Computational Reaction Dynamics and Energetics

Computational methods can also be employed to study the mechanisms and energy profiles of chemical reactions involving this compound.

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a cornerstone of chemical kinetics that describes reaction rates by considering the properties of the transition state, an unstable intermediate species that exists at the highest point on the reaction energy profile.

Computational chemistry can be used to locate the structure of the transition state for a given reaction. This involves searching for a first-order saddle point on the potential energy surface. Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy of the reaction.

For example, the deprotonation of the thiol group in this compound by a base could be studied. Computational methods would be used to model the reaction pathway, locate the transition state structure where the proton is being transferred, and calculate the energy barrier for this process. This would provide valuable information about the acidity of the thiol and the kinetics of its reactions.

Computational Spectroscopy and Property Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum mechanical calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The standard approach involves optimizing the molecular geometry using a method like DFT and then calculating the NMR shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical predictions can help assign the experimental signals, especially for the closely spaced aromatic protons and the methylene (B1212753) (CH₂) protons. The predicted chemical shifts are sensitive to the molecule's conformation, so calculations are often performed on the lowest energy conformer or as an average over a Boltzmann distribution of several low-energy conformers. columbia.edu

Table 3: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| SH | 1.45 | 1.0 - 2.0 |

| O-CH₂-CH₂ -S | 2.80 | 2.5 - 3.0 |

| O-CH₂ -CH₂-S | 4.10 | 3.8 - 4.2 |

| O-CH₃ | 3.85 | 3.7 - 3.9 |

| Aromatic H (ortho to OCH₂) | 6.90 | 6.8 - 7.0 |

| Aromatic H (meta to OCH₂) | 7.30 | 7.2 - 7.4 |

Note: Predicted values are illustrative of what a DFT calculation might yield. Experimental ranges are typical for similar functional groups.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the IR spectrum by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the frequencies and intensities of the fundamental vibrational modes.

Theoretical IR spectra are invaluable for assigning experimental absorption bands to specific molecular motions (e.g., stretching, bending, wagging). For this compound, key predicted vibrations would include the S-H stretch, C-S stretch, C-O-C asymmetric and symmetric stretches, aromatic C-H stretches, and CH₂ group vibrations. A known discrepancy exists where calculated frequencies are often systematically higher than experimental ones due to approximations in the models; this is typically corrected by applying a scaling factor.

Table 4: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| Thiol (S-H) | Stretch | 2560 | 2550 - 2600 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1245 | 1230 - 1270 |

| Ether (Ar-O-C) | Symmetric Stretch | 1040 | 1020 - 1060 |

| Methoxy (B1213986) (O-CH₃) | C-H Stretch | 2840 | 2830 - 2850 |

| Aromatic Ring | C=C Stretch | 1505 | 1500 - 1510 |

Note: These predictions are based on typical results from DFT calculations for molecules with similar functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. nih.gov The calculation determines the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). The calculation also yields the oscillator strength for each transition, which relates to the intensity of the absorption band.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the methoxy-substituted benzene (B151609) ring. The ether and thiol substituents will act as auxochromes, modifying the wavelengths and intensities of the absorption bands compared to unsubstituted benzene. Theoretical studies can reveal the nature of these transitions by identifying the specific molecular orbitals involved (e.g., HOMO to LUMO transitions). nih.govresearchgate.net

Table 5: Illustrative TD-DFT Prediction of Electronic Transitions

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | 275 | 0.02 | n → π |

| S₀ → S₂ | 225 | 0.15 | π → π |

| S₀ → S₃ | 205 | 0.60 | π → π* |

Note: This table is a hypothetical representation of TD-DFT results, illustrating the types of electronic transitions expected for an aromatic ether.

Advanced Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures via Thiol-Ene Chemistry

The thiol-ene reaction is a powerful and versatile "click" chemistry tool for polymer synthesis and modification. wikipedia.orgrsc.orgresearchgate.net It involves the radical-mediated or nucleophile-catalyzed addition of a thiol group to a carbon-carbon double bond (an "ene"). wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups, making it ideal for creating well-defined polymer architectures. wikipedia.orgrsc.org

Design and Synthesis of Thiol-Functionalized Monomers and Polymers

While the synthesis of various thiol-functionalized monomers is a common practice in polymer chemistry, specific methods for designing and synthesizing monomers or polymers directly incorporating the 2-(4-methoxyphenoxy)ethanethiol moiety are not described in the available literature.

Investigation of Polymerization Mechanisms Involving Thiol-Ene Additions

The general mechanism of thiol-ene polymerization proceeds via a step-growth radical addition or a Michael addition. wikipedia.org The radical mechanism is typically initiated by photolysis or thermal decomposition of a radical initiator, leading to the formation of a thiyl radical. This radical then adds to an ene, generating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the chain. wikipedia.org Specific investigations into the polymerization mechanisms involving this compound are not available.

Post-Polymerization Functionalization and Modification Strategies

Post-polymerization modification is a key strategy for introducing specific functionalities into polymers. Thiol-ene chemistry is often employed for this purpose due to its high efficiency and mild reaction conditions. rsc.org However, there are no documented examples of using this compound for the post-polymerization functionalization of existing polymer backbones.

Development of Novel Polymer Composites

The development of novel polymer composites often involves the incorporation of functional molecules to enhance material properties. There is no specific research indicating the use of this compound in the formulation of polymer composites.

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The primary area of research involving this compound and its analogs is in the field of surface chemistry, specifically in the formation of self-assembled monolayers on inorganic substrates.

Adsorption and Assembly Mechanisms on Inorganic Substrates (e.g., Gold)

Thiols, such as this compound, readily adsorb onto gold surfaces, forming organized, single-layer films known as self-assembled monolayers (SAMs). The sulfur atom of the thiol group forms a strong, coordinate bond with the gold substrate. The intermolecular interactions between the organic portions of the molecules then drive the formation of a densely packed, ordered monolayer.

Catalytic Applications in Chemical Transformations

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it a potential ligand for coordination with metal centers in catalytic applications.

Thiolate ligands, the deprotonated form of thiols, are known to form stable complexes with a variety of transition metals. masterorganicchemistry.com These metal-thiolate complexes can act as catalysts in a range of chemical transformations. The electronic properties of the ligand, influenced by the methoxyphenoxy group, could modulate the reactivity of the metal center, thereby tuning the catalytic activity and selectivity.

In the context of this compound, the ether oxygen could also potentially coordinate with the metal center, creating a bidentate ligand. This chelation effect can enhance the stability of the metal complex and influence the stereochemical outcome of catalytic reactions. Despite these possibilities, specific examples of homogeneous or heterogeneous catalytic systems employing this compound as a ligand are not well-documented.

Table 2: Potential Catalytic Systems Involving this compound as a Ligand

| Metal Center | Potential Catalytic Application | Role of Ligand |

| Palladium (Pd) | Cross-coupling reactions | Stabilizing the metal center and influencing reductive elimination. |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Tuning electronic properties and controlling selectivity. |

| Copper (Cu) | "Click" chemistry, atom transfer radical polymerization | Facilitating redox cycling of the metal center. |

| Gold (Au) | Various organic transformations | Stabilizing catalytically active gold nanoparticles or complexes. |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. kyoto-u.ac.jpmdpi.com The thiol group can participate in various organocatalytic transformations, most notably through Michael additions to α,β-unsaturated carbonyl compounds. In such reactions, the thiol acts as a soft nucleophile.

The acidity of the thiol proton in this compound would be a key parameter in its organocatalytic activity. The electronic nature of the methoxyphenoxy substituent could subtly influence this acidity. While the general mechanism of thiol-mediated organocatalysis is understood, specific studies detailing the kinetics, substrate scope, and enantioselectivity (if a chiral variant were used) for reactions catalyzed by this compound are not currently available in the reviewed literature.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of aryl thioethers and related thiol compounds is an active area of research, with a strong emphasis on developing greener and more efficient methodologies. mdpi.com Traditional methods often rely on malodorous and easily oxidized thiols. mdpi.com Future research on 2-(4-methoxyphenoxy)ethanethiol will likely prioritize synthetic strategies that circumvent these issues.

Key areas for exploration include:

Thiol-Free Reagents: Investigating the use of stable, odorless thiol surrogates, such as xanthates, to introduce the sulfur moiety. mdpi.comorganic-chemistry.org This approach offers a transition-metal-free and base-free pathway, enhancing the sustainability of the synthesis. mdpi.com

Catalytic C-S Cross-Coupling: Developing advanced catalytic systems for the formation of the thioether linkage. This includes the use of earth-abundant and recyclable catalysts like copper oxide (CuO) nanoparticles, which can function under ligand-free conditions. organic-chemistry.org Nickel-catalyzed reactions that enable the use of alternative sulfide (B99878) donors, such as 2-pyridyl sulfides, also represent a promising avenue to avoid volatile thiols. organic-chemistry.org

Metal-Free Arylation: Expanding the use of metal-free arylation conditions, for instance, employing diaryliodonium salts under basic conditions. researchgate.netchemrxiv.org This method is advantageous for its mild conditions and broad substrate scope. researchgate.netchemrxiv.org

Aqueous Micellar Synthesis: Utilizing green reaction media, such as aqueous solutions containing sugar-based surfactants. These systems can form micelles that act as miniature reaction sites, promoting transformations under mild conditions in water. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Reference |

|---|---|---|---|

| Xanthate Surrogates | ROCS2K, Alkyl/Aryl Halides | Odorless, Stable, Low-Cost, Metal-Free | mdpi.com |

| Copper-Catalyzed Coupling | CuO Nanoparticles, Aryl Halides | Recyclable Catalyst, Ligand-Free | organic-chemistry.org |

| Nickel-Catalyzed Aryl Exchange | Ni/dcypt Catalyst, 2-Pyridyl Sulfides | Avoids Odorous Thiols, Broad Scope | organic-chemistry.org |

| Metal-Free Arylation | Diaryliodonium Salts, Organic Base | Mild Conditions, Experimentally Simple | researchgate.netchemrxiv.org |

| Aqueous Micellar Synthesis | Surfactants (e.g., AGA8), Water | Green Solvent, Mild Conditions | rsc.org |

Advanced Computational Modeling of Complex Chemical Systems Involving Thiophenoxy Moieties

Computational chemistry offers powerful tools to predict molecular properties and elucidate reaction mechanisms at the atomic level. For a molecule like this compound, which contains a flexible ether linkage and a reactive thiol group, computational modeling is invaluable. Future research will benefit significantly from advanced modeling techniques to understand the structure-property relationships governing its behavior.

DFT (Density Functional Theory) calculations have already been used to study the mechanism of C–S bond formation in the synthesis of aryl sulfides, revealing reaction pathways and the structures of key intermediates. researchgate.netchemrxiv.org Emerging research will likely extend these studies to:

Predicting Conformational Landscapes: Modeling the conformational flexibility of the ethanethiol (B150549) chain relative to the phenoxy ring and how this affects its interaction with surfaces or other molecules.

Elucidating Reaction Mechanisms: Simulating the redox chemistry of the thiol group, including the formation and stability of the corresponding thiyl radical and sulfenic acid, to understand how the aryloxy substituent modulates its reactivity. nih.gov

Simulating Self-Assembly: Using molecular dynamics (MD) simulations to model the behavior of this compound in self-assembled monolayers (SAMs) on metal surfaces, predicting packing arrangements and the influence of the methoxy (B1213986) group on intermolecular interactions.

Integration with Supramolecular Chemistry for Directed Assembly

The thiol group is well-established as a powerful anchor for assembling molecules on noble metal surfaces, most notably gold. This forms the basis of self-assembled monolayers (SAMs), a cornerstone of nanotechnology and surface science. researchgate.net The specific structure of this compound, with its distinct phenoxy headgroup, makes it an ideal candidate for creating functional, ordered surfaces through directed assembly.

Future research in this area will focus on:

Formation of Functional SAMs: Creating well-defined monolayers on gold or other substrates where the methoxyphenoxy groups form the exposed surface. The properties of this surface (e.g., hydrophobicity, protein resistance) can be tuned by the terminal functional group.

Patterned Surfaces: Utilizing techniques like microcontact printing or dip-pen nanolithography to create patterned surfaces with regions of this compound, enabling the fabrication of chemical sensors or platforms for biological studies. researchgate.net

Multi-component Assemblies: Co-adsorbing this compound with other thiol-containing molecules to create mixed SAMs with precisely controlled surface compositions and functionalities.

Development of Advanced Functional Materials with Tunable Properties

The unique chemical handles of this compound—the nucleophilic thiol and the modifiable aromatic ring—make it a versatile building block for advanced functional materials. rsc.org The ability to graft this molecule onto surfaces or incorporate it into polymer backbones opens pathways to materials with tailored chemical, physical, and electronic properties. researchgate.netresearchgate.net

Emerging research avenues include:

Responsive Polymers: Incorporating the molecule into polymers via techniques like thiol-ene or thiol-isocyanate "click" chemistry. rsc.org The redox-active thiol group could be used to create polymers that respond to oxidative or reductive stimuli, leading to changes in solubility, conformation, or binding properties.

Functional Coatings: Using the molecule to create protective or functional coatings on materials. The aryloxy group can enhance thermal stability or modify surface energy, while the thiol provides strong adhesion to metallic substrates.

Materials for Catalysis and Separations: Immobilizing the molecule onto solid supports, such as silica (B1680970) or porous polymers, to create materials for heterogeneous catalysis or selective separation of biomolecules or pollutants. researchgate.net The phenoxy moiety could play a role in non-covalent interactions with target analytes.

Deeper Mechanistic Understanding of Redox Chemistry involving Aryloxy-Substituted Ethanethiols

The redox chemistry of thiols is fundamental to their function in biology and materials science, typically involving oxidation to disulfides, sulfenic acids, or further oxidized species. nih.govlibretexts.org While the general principles are known, the specific influence of the 4-methoxyphenoxy substituent on the redox behavior of the ethanethiol group is a critical area for future investigation.

Key research questions to be addressed include:

Kinetics of Oxidation: Quantifying the rates of oxidation by biologically and environmentally relevant oxidants, such as hydrogen peroxide (H₂O₂) and hypochlorite (B82951) (OCl⁻). Studies on analogous aryl thioethers have shown that oxidation by H₂O₂ can be very slow, while oxidation by hypochlorite is significantly faster. acs.org Understanding these kinetics is crucial for applications in sensing or drug delivery.

Thiyl Radical Stability: Investigating the formation and fate of the thiyl radical (RS•) generated upon one-electron oxidation. nih.govresearchgate.net The electron-donating methoxy group on the aromatic ring may influence the stability of this radical intermediate, affecting subsequent reaction pathways, such as dimerization to the disulfide or reaction with molecular oxygen. researchgate.net

Electrochemical Behavior: Studying the electrochemical oxidation and reduction potentials of this compound and its corresponding disulfide. This data is vital for designing electrochemical sensors or redox-switchable molecular systems.

| Species | Chemical Formula/Structure | Role in Redox Chemistry | Reference |

|---|---|---|---|

| Thiol | R-SH | Reduced state | libretexts.org |

| Thiyl Radical | R-S• | One-electron oxidation intermediate | nih.gov |

| Disulfide | R-S-S-R | Two-electron oxidation product (dimer) | libretexts.org |

| Sulfenic Acid | R-SOH | Two-electron oxidation product | nih.gov |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-methoxyphenoxy)ethanethiol?

- Methodology : A two-step synthesis is typically used:

Nucleophilic substitution : React 4-methoxyphenol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-methoxyphenoxy)ethyl bromide.

Thiol introduction : Treat the intermediate with thiourea followed by hydrolysis (e.g., NaOH/H₂O) to yield the thiol.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity.

- Validation : Similar approaches are used for structurally related thiols like 2-(4-pyridyl)ethanethiol .

Q. How is this compound characterized in research settings?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.2 ppm), and thiol (δ ~1.3–1.5 ppm, though often broad due to exchange).

- FT-IR : S-H stretch (~2550 cm⁻¹), C-O-C (aryl ether) (~1250 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peak at m/z 200.3 (C₉H₁₂O₂S).

Advanced Research Questions

Q. What experimental strategies prevent oxidation of this compound during storage and reactions?

- Handling : Use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., CHCl₃, THF).

- Stabilization : Add antioxidants (e.g., BHT at 0.1 wt%) or store as a disulfide precursor (oxidized form), reducing in situ with TCEP (tris(2-carboxyethyl)phosphine).

- Evidence : Studies on 2-(4-pyridyl)ethanethiol show decomposition in CDCl₃ over 55 days, emphasizing the need for rigorous stability protocols .

Q. How does the 4-methoxyphenoxy group influence the nucleophilicity and reactivity of the thiol moiety?

- Electronic effects : The electron-donating methoxy group increases electron density on the aromatic ring, indirectly enhancing thiol nucleophilicity via resonance.

- Mechanistic studies : Compare reaction rates with analogs (e.g., 2-(4-chlorophenoxy)ethanethiol) using kinetic assays (e.g., Ellman’s test for thiol quantification).

- Data interpretation : Hammett σ values predict substituent effects; methoxy (σ⁻ = -0.27) accelerates nucleophilic substitution relative to electron-withdrawing groups .

Q. How can this compound be applied in polymer functionalization?

- Thiol-ene chemistry : Use UV-initiated radical reactions to graft the thiol onto allyl-functionalized polymers (e.g., PDMS or polyphosphazenes), forming stable thioether linkages.

- Crosslinking : Incorporate into Lewis acid-base networks (e.g., with Zn²⁺ ions) for tunable soft materials.

- Case study : 2-(4-pyridyl)ethanethiol was used to functionalize PDMS-PPz copolymers, demonstrating applicability in dynamic materials .

Q. What contradictions exist in reported data on thiol-based reactions involving aryl ether substituents, and how can they be resolved?

- Contradictions : Discrepancies in reaction yields (e.g., 40–85%) may arise from moisture sensitivity or competing side reactions (e.g., disulfide formation).

- Resolution :

- Optimize reaction conditions (e.g., strict anhydrous protocols, lower temperatures).

- Use real-time monitoring (e.g., in situ FT-IR or Raman spectroscopy) to track intermediate formation.

- Example : Inconsistent yields in thiol-ene reactions were resolved by pre-purifying monomers and excluding oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。